2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL
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Description
2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol is 342.14019912 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
DNA Minor Groove Binding
The synthetic dye Hoechst 33258, which shares structural similarities with the compound , is known for binding strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain in cell biology for various purposes, including chromosome and nuclear staining, and flow cytometry for analyzing nuclear DNA content. Additionally, Hoechst derivatives are explored for their potential as radioprotectors and topoisomerase inhibitors, indicating a broad spectrum of research applications for compounds within this family (Issar & Kakkar, 2013).
Ligands in Metal Complexes
N-alkylphenothiazines, chemically related to the subject compound, are known for their versatility, including antibacterial, antifungal, and anticancer activities. Their ability to coordinate with metals has led to the synthesis of biologically active metal complexes with diverse antimicrobial activities and cytotoxic effects against tumor cell lines, highlighting their potential in the synthesis of new related derivatives and metal complexes with promising biological effects (Krstić et al., 2016).
TB Treatment Development
Macozinone, a compound structurally related to the one , is currently under investigation for its efficacy in treating tuberculosis (TB). It targets decaprenylphosphoryl ribose oxidase DprE1, crucial in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. Early clinical studies have shown promise, potentially leading to more efficient TB drug regimens (Makarov & Mikušová, 2020).
Therapeutic and Pharmacological Potential
Piperazine derivatives, including the compound in focus, are significant in drug design due to their presence in a wide range of drugs with diverse therapeutic uses. Modifications to piperazine structures have led to the identification of molecules with varied medicinal potential, highlighting the scaffold's flexibility in drug discovery for diseases such as cancer, infectious diseases, and neurological disorders (Rathi et al., 2016).
Properties
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-17-8-4-3-7-16(17)20-9-11-21(12-10-20)19(23)18-15-6-2-1-5-14(15)13-24-18/h3-4,7-8,13,22H,1-2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBHVIHUDSACQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)N3CCN(CC3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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